4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)20-14-6-4-13(5-7-14)16(19)17-9-8-15-10-12(3)18-21-15/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWMUIQGGHPIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Implications
- Synthetic Flexibility : The target compound’s isopropoxy group can be modified to enhance solubility (e.g., via polar substituents) or stability (e.g., via steric hindrance) .
Biological Activity
4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a novel compound that combines an isoxazole ring with a benzamide moiety, which may confer unique biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.34 g/mol
- CAS Number : 1421490-04-1
The compound's structure is significant for its biological interactions, particularly due to the presence of the isoxazole ring, which is known for its ability to engage with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Isoxazole Ring : This can be achieved through (3 + 2) cycloaddition reactions, often catalyzed by metals like copper(I) or ruthenium(II).
- Formation of the Benzamide Moiety : This step usually involves coupling reactions where the isoxazole derivative is reacted with an appropriate amine.
Biological Activity
Research indicates that this compound exhibits various biological activities, notably:
Antimicrobial Activity
Studies have shown that compounds containing similar structures can demonstrate significant antifungal and antibacterial properties. For instance, derivatives have been evaluated against fungal strains such as Botrytis cinerea and Fusarium graminearum, with some showing inhibition rates exceeding those of standard antifungal agents like pyraclostrobin .
Anticancer Potential
The isoxazole moiety has been linked to anticancer activity through its interaction with specific enzymes and receptors involved in tumor growth. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
The biological effects of this compound are primarily attributed to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways crucial for cell survival and proliferation.
Case Studies
-
Antifungal Efficacy : In a study evaluating a series of benzamide derivatives, compound 10f (closely related to our compound) exhibited an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating strong antifungal activity .
Compound Fungal Strain Inhibition Rate (%) 10f Botrytis cinerea 83.1 Pyraclostrobin Botrytis cinerea 81.4 - Toxicity Assessment : The acute toxicity of related compounds has been evaluated using zebrafish embryos, showing low toxicity levels (e.g., 20.58 mg/L for compound 10f), suggesting potential safety for further therapeutic development .
Comparison with Similar Compounds
This compound can be compared with other isoxazole-based compounds which also exhibit antimicrobial and anticancer activities. However, its unique structure provides distinct advantages in terms of solubility and bioavailability.
| Compound Name | Biological Activity |
|---|---|
| 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles | Antimicrobial |
| Indole derivatives | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
